molecular formula C26H22N2O4 B5469003 [2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate

[2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate

Cat. No.: B5469003
M. Wt: 426.5 g/mol
InChI Key: BLWLXNBJHRLXEX-PGMHBOJBSA-N
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Description

[2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate is a complex organic compound with a unique structure that includes a pyrazole ring and a methoxy group

Preparation Methods

The synthesis of [2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The methoxy group and other substituents can be replaced with different groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or in studying biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

Similar compounds include other pyrazole derivatives and methoxy-substituted phenyl compounds. What sets [2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • Pyrazole derivatives
  • Methoxy-substituted phenyl compounds
  • Other diphenylpyrazole compounds

This detailed overview provides a comprehensive understanding of [2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-3-24(29)32-22-15-14-18(17-23(22)31-2)16-21-25(19-10-6-4-7-11-19)27-28(26(21)30)20-12-8-5-9-13-20/h4-17H,3H2,1-2H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWLXNBJHRLXEX-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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